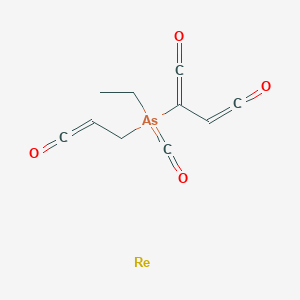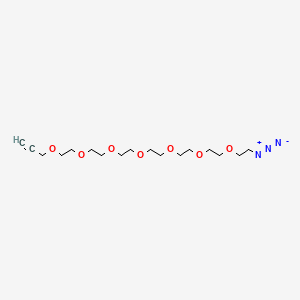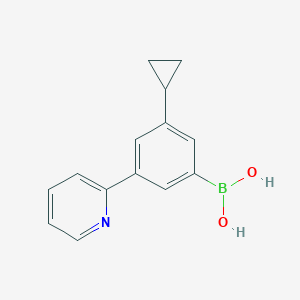
Rhenium, tetracarbonyl(triethylarsine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium, tetracarbonyl(triethylarsine)- is a complex organometallic compound that features a rhenium center coordinated to four carbonyl groups and one triethylarsine ligand. This compound belongs to the class of transition metal carbonyls, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science .
Méthodes De Préparation
The synthesis of rhenium, tetracarbonyl(triethylarsine)- typically involves the reaction of rhenium pentacarbonyl chloride with triethylarsine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Rhenium, tetracarbonyl(triethylarsine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl and triethylarsine ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. .
Applications De Recherche Scientifique
Rhenium, tetracarbonyl(triethylarsine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrosilylation and carbonylation reactions.
Medicine: Research is ongoing to explore its use as an anticancer agent, leveraging its ability to selectively target cancer cells.
Industry: It is used in the development of advanced materials and as a precursor for other rhenium-based compounds .
Mécanisme D'action
The mechanism by which rhenium, tetracarbonyl(triethylarsine)- exerts its effects involves the interaction of the rhenium center with various molecular targets. In catalytic applications, the rhenium center facilitates the activation of substrates, leading to the desired chemical transformations. In biological applications, the compound’s photophysical properties enable it to act as a fluorescent probe, while its ability to interact with cellular components allows it to exert cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
Rhenium, tetracarbonyl(triethylarsine)- can be compared with other rhenium carbonyl complexes, such as rhenium tricarbonyl complexes and rhenium pentacarbonyl. These compounds share similar structural features but differ in their ligand environments and reactivity. The unique combination of carbonyl and triethylarsine ligands in rhenium, tetracarbonyl(triethylarsine)- imparts distinct chemical properties and applications compared to its analogs .
Similar compounds include:
- Rhenium tricarbonyl complexes
- Rhenium pentacarbonyl
- Rhenium tricarbonyl(triphenylphosphine)
- Rhenium tricarbonyl(bipyridine)
These compounds highlight the versatility of rhenium carbonyl chemistry and the potential for tailoring properties through ligand modification .
Propriétés
Numéro CAS |
101697-73-8 |
|---|---|
Formule moléculaire |
C10H9AsO4Re |
Poids moléculaire |
454.30 g/mol |
InChI |
InChI=1S/C10H9AsO4.Re/c1-2-11(9-15,5-3-6-12)10(8-14)4-7-13;/h3-4H,2,5H2,1H3; |
Clé InChI |
RSAGDLYAYICQIP-UHFFFAOYSA-N |
SMILES canonique |
CC[As](=C=O)(CC=C=O)C(=C=O)C=C=O.[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14087525.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087527.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-2-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14087528.png)
![8-(2-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087532.png)
![benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B14087539.png)
![Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B14087543.png)





![3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol)](/img/structure/B14087585.png)
